2,5-bis(4-dimethylaminobenzylidene)cyclopentanone
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Overview
Description
2,5-bis(4-dimethylaminobenzylidene)cyclopentanone is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(4-dimethylaminobenzylidene)cyclopentanone typically involves the condensation of 4-(dimethylamino)benzaldehyde with cyclopentanone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-bis(4-dimethylaminobenzylidene)cyclopentanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
Scientific Research Applications
2,5-bis(4-dimethylaminobenzylidene)cyclopentanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in the study of cell membrane dynamics due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which 2,5-bis(4-dimethylaminobenzylidene)cyclopentanone exerts its effects is primarily through its interaction with biological membranes. The compound’s structure allows it to integrate into lipid bilayers, affecting membrane fluidity and dynamics. This interaction can influence various cellular processes and pathways, making it a valuable tool in biological research.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(dimethylamino)benzophenone: Known for its use in photoinitiators and as a dye intermediate.
Michler’s ketone: Similar in structure and used in similar applications, particularly in dye synthesis.
Uniqueness
2,5-bis(4-dimethylaminobenzylidene)cyclopentanone is unique due to its cyclopentanone core, which imparts distinct chemical properties compared to other similar compounds. This structural difference can lead to variations in reactivity and application potential, making it a compound of interest in various research fields.
Properties
IUPAC Name |
2,5-bis[[4-(dimethylamino)phenyl]methylidene]cyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-24(2)21-11-5-17(6-12-21)15-19-9-10-20(23(19)26)16-18-7-13-22(14-8-18)25(3)4/h5-8,11-16H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXHIYXWGUYGHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)N(C)C)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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